molecular formula C10H16Br4 B3052893 Cyclohexane, 1,2-dibromo-4-(1,2-dibromo-1-methylethyl)-1-methyl- CAS No. 4764-54-9

Cyclohexane, 1,2-dibromo-4-(1,2-dibromo-1-methylethyl)-1-methyl-

Cat. No. B3052893
CAS RN: 4764-54-9
M. Wt: 455.85 g/mol
InChI Key: BQAKZPPEUZUAJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 1,2-dibromo-4-methylcyclohexane, involves elimination reactions and alkene synthesis . The reaction conditions favor substitution with iodide via the SXN2 mechanism, given that iodide is a good nucleophile and the substrate is a secondary alkyl halide .


Molecular Structure Analysis

The molecular structure of similar compounds like 1,2-dibromo-4-methylcyclohexane requires an anti-coplanar arrangement of both bromine atoms . In the case of a 1,2-trans-dibromocyclohexane, two bromo groups can arrange in 1,2-anti-diaxial positions in one of the chair confirmations .


Chemical Reactions Analysis

The chemical reactions involving similar compounds like 1,2-dibromo-4-methylcyclohexane often involve dehalogenation of vicinal dihalides by iodide ion, which occurs stereospecifically and concertedly via an E2 mechanism .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 1,2-dibromo-4-methylcyclohexane include a molecular weight of 241.952 . The IUPAC Standard InChI for this compound is InChI=1S/C6H10Br2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2 .

Scientific Research Applications

Flame Retardant Properties

Cyclohexane, 1,2-dibromo-4-(1,2-dibromo-1-methylethyl)-1-methyl- (TBECH) is primarily used as an additive flame retardant. Studies have shown that TBECH consists mainly of two diastereomers, alpha-TBECH and beta-TBECH, which are thermally sensitive and can interconvert at higher temperatures. These properties make TBECH an important compound in materials science for enhancing fire resistance in various materials, particularly in polystyrene foams (Arsenault et al., 2008).

Environmental Presence and Analysis

TBECH has been identified in environmental samples, such as in the Canadian Arctic beluga. The presence of TBECH in these samples is notable because it indicates the environmental distribution and potential persistence of this flame retardant. Such findings are crucial for environmental monitoring and understanding the ecological impact of brominated flame retardants (Tomy et al., 2008).

Chemical Properties and Reactivity

Studies have also focused on the bromination reactions and chemical properties of related cyclohexane compounds. For example, the bromination of methylene groups exocyclic to cyclohexyl systems can result in various products, depending on the reaction conditions. Understanding these reactions contributes to the broader knowledge of organic synthesis and the chemical behavior of brominated compounds (Carman et al., 2000).

Mechanism of Action

The mechanism of action for similar compounds involves the requirement of an anti-coplanar arrangement of both bromine atoms . This is fulfilled in the case of a 1,2-trans-dibromocyclohexane, where two bromo groups can arrange in 1,2-anti-diaxial positions in one of the chair confirmations .

properties

IUPAC Name

1,2-dibromo-4-(1,2-dibromopropan-2-yl)-1-methylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16Br4/c1-9(13)4-3-7(5-8(9)12)10(2,14)6-11/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAKZPPEUZUAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1Br)C(C)(CBr)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Br4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347838
Record name Cyclohexane, 1,2-dibromo-4-(1,2-dibromo-1-methylethyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4764-54-9
Record name Cyclohexane, 1,2-dibromo-4-(1,2-dibromo-1-methylethyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclohexane, 1,2-dibromo-4-(1,2-dibromo-1-methylethyl)-1-methyl-
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Cyclohexane, 1,2-dibromo-4-(1,2-dibromo-1-methylethyl)-1-methyl-
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Cyclohexane, 1,2-dibromo-4-(1,2-dibromo-1-methylethyl)-1-methyl-
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Cyclohexane, 1,2-dibromo-4-(1,2-dibromo-1-methylethyl)-1-methyl-
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Cyclohexane, 1,2-dibromo-4-(1,2-dibromo-1-methylethyl)-1-methyl-
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Cyclohexane, 1,2-dibromo-4-(1,2-dibromo-1-methylethyl)-1-methyl-

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